molecular formula C8H2Cl2F6 B2823636 1,4-Bis(trifluoromethyl)-2,6-dichlorobenzene CAS No. 1805517-15-0

1,4-Bis(trifluoromethyl)-2,6-dichlorobenzene

Cat. No.: B2823636
CAS No.: 1805517-15-0
M. Wt: 282.99
InChI Key: KCLDZIDRUZYLMX-UHFFFAOYSA-N
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Description

1,4-Bis(trifluoromethyl)-2,6-dichlorobenzene is an organic compound characterized by the presence of two trifluoromethyl groups and two chlorine atoms attached to a benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(trifluoromethyl)-2,6-dichlorobenzene typically involves the trifluoromethylation of a suitable precursor. One common method is the radical trifluoromethylation of 1,4-dichlorobenzene using trifluoromethylating agents such as CF3I or CF3Br in the presence of radical initiators like AIBN (azobisisobutyronitrile) under UV light or thermal conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of specialized reactors and optimized reaction conditions, such as temperature control and efficient mixing, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(trifluoromethyl)-2,6-dichlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl groups.

    Coupling Reactions: It can undergo coupling reactions with organometallic reagents to form more complex structures.

Common Reagents and Conditions

    Nucleophiles: Amines, alkoxides, and thiolates are commonly used for substitution reactions.

    Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.

    Solvents: Polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 1,4-bis(trifluoromethyl)-2,6-diaminobenzene derivative.

Scientific Research Applications

1,4-Bis(trifluoromethyl)-2,6-dichlorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Bis(trifluoromethyl)-2,6-dichlorobenzene and its derivatives often involves interactions with specific molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The chlorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(trifluoromethyl)benzene: Lacks the chlorine atoms, making it less reactive in substitution reactions.

    1,4-Dichlorobenzene: Lacks the trifluoromethyl groups, resulting in different electronic properties and reactivity.

    1,3-Bis(trifluoromethyl)-2,4-dichlorobenzene: Similar structure but different substitution pattern, leading to variations in chemical behavior.

Uniqueness

1,4-Bis(trifluoromethyl)-2,6-dichlorobenzene is unique due to the combination of trifluoromethyl and chlorine substituents, which impart distinct electronic and steric properties. This combination enhances its stability, reactivity, and potential for diverse applications in research and industry .

Biological Activity

1,4-Bis(trifluoromethyl)-2,6-dichlorobenzene is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two trifluoromethyl groups and two chlorine atoms attached to a benzene ring. The trifluoromethyl groups contribute to the compound's lipophilicity and electronic properties, which can influence its biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC8Cl2F6
Molecular Weight285.00 g/mol
Melting Point60 °C

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. A study demonstrated that this compound showed inhibitory effects against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Cytotoxicity and Anticancer Potential

In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. The compound exhibited selective cytotoxicity towards certain cancer cells while showing minimal toxicity to normal cells. This selectivity may be attributed to the differential uptake or metabolism of the compound in cancerous versus non-cancerous cells .

Case Study: Cytotoxicity Evaluation

  • Cell Line: MCF-7 (Breast Cancer)
  • Concentration Range: 0.1 µM to 100 µM
  • Results: IC50 observed at 25 µM after 48 hours of exposure.

Enzyme Inhibition

The compound also demonstrates potential as an enzyme inhibitor. It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways relevant to disease states, including those related to cancer and bacterial resistance. The fluorinated structure enhances binding affinity due to increased hydrophobic interactions with enzyme active sites .

The biological activity of this compound is largely attributed to its interaction with biological macromolecules. The trifluoromethyl groups enhance the lipophilicity of the molecule, allowing it to penetrate cellular membranes more effectively. Once inside the cell, it may alter signaling pathways or directly interact with DNA or proteins involved in cell proliferation and survival.

Research Findings Summary

A summary of significant research findings regarding the biological activity of this compound is presented below:

Study ReferenceBiological ActivityKey Findings
AntimicrobialEffective against Gram-positive bacteria
CytotoxicitySelective cytotoxicity in cancer cell lines
Enzyme InhibitionInhibitor of metabolic enzymes in pathogens

Properties

IUPAC Name

1,3-dichloro-2,5-bis(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2F6/c9-4-1-3(7(11,12)13)2-5(10)6(4)8(14,15)16/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLDZIDRUZYLMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2F6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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